

# OSS\_128167: A Technical Guide to a Selective SIRT6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | OSS_128167 |           |
| Cat. No.:            | B15608599  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**OSS\_128167** is a potent and selective small molecule inhibitor of Sirtuin 6 (SIRT6), a key enzyme in cellular metabolism, DNA repair, and inflammation. This document provides a comprehensive technical overview of **OSS\_128167**, including its discovery, mechanism of action, and preclinical development. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

## Introduction

Sirtuin 6 (SIRT6) is an NAD+-dependent deacylase and mono-ADP-ribosyltransferase that plays a critical role in regulating a wide range of cellular processes. Its involvement in cancer, metabolic diseases, and viral infections has made it an attractive therapeutic target.

OSS\_128167 has emerged as a valuable chemical probe to investigate the biological functions of SIRT6 and as a potential lead compound for the development of novel therapeutics.[1][2]

## **Discovery and Physicochemical Properties**

**OSS\_128167** was identified as a specific inhibitor of SIRT6.[3][4] Its chemical and physical properties are summarized below.



| Property          | Value                                                                 |
|-------------------|-----------------------------------------------------------------------|
| IUPAC Name        | 5-[[3-(furan-2-carbonylamino)benzoyl]amino]-2-<br>hydroxybenzoic acid |
| CAS Number        | 887686-02-4                                                           |
| Molecular Formula | C19H14N2O6                                                            |
| Molar Mass        | 366.329 g⋅mol <sup>-1</sup>                                           |
| Solubility        | DMSO: 73 mg/mL (199.27 mM)                                            |

## **Mechanism of Action**

OSS\_128167 selectively inhibits the deacetylase activity of SIRT6. This leads to an increase in the acetylation of SIRT6 substrates, most notably histone H3 at lysine 9 (H3K9ac).[3][5] Increased H3K9 acetylation alters gene expression, including the upregulation of Glucose Transporter 1 (GLUT-1).[3] The compound has also been shown to modulate the PI3K/Akt signaling pathway.[1][2]

## **Quantitative Data Summary**

Table 1: In Vitro Inhibitory Activity of OSS\_128167

| Target | IC <sub>50</sub> (μM) | Selectivity vs. SIRT6 |
|--------|-----------------------|-----------------------|
| SIRT6  | 89[3][4][5][6]        | -                     |
| SIRT1  | 1578[3][4][5][6]      | ~17.7-fold            |
| SIRT2  | 751[3][4][5][6]       | ~8.4-fold             |

**Table 2: Preclinical In Vitro and In Vivo Dosage** 



| Model System                      | Cell<br>Line/Animal<br>Model        | Concentration/<br>Dosage        | Observed<br>Effects                                                                 | Reference |
|-----------------------------------|-------------------------------------|---------------------------------|-------------------------------------------------------------------------------------|-----------|
| Pancreatic<br>Cancer              | BxPC3 cells                         | 100 μΜ                          | Increased H3K9 acetylation, increased GLUT-1 expression, decreased TNF-α secretion. | [3][5][6] |
| Hepatitis B Virus<br>(HBV)        | HepG2.2.15 &<br>HepG2-NTCP<br>cells | 100 μΜ                          | Decreased HBV<br>core DNA and<br>3.5-kb RNA<br>levels.                              | [6][7]    |
| Hepatitis B Virus<br>(HBV)        | HBV transgenic<br>mice              | 50 mg/kg (i.p.)                 | Suppressed HBV<br>DNA and 3.5-kb<br>RNA levels.                                     | [6][7]    |
| Multiple<br>Myeloma               | NCI-H929, LR-5,<br>Dox40 cells      | 200 μΜ                          | Induced<br>chemosensitizati<br>on.                                                  | [6]       |
| Diffuse Large B-<br>Cell Lymphoma | DLBCL cell lines                    | 100 μΜ                          | Decreased cell proliferation, blocked cell cycle.                                   | [2]       |
| Diabetic<br>Cardiomyopathy        | STZ-induced diabetic mice           | 20 or 50 mg/kg<br>(oral gavage) | Aggravated cardiomyocyte apoptosis and fibrosis.                                    | [8]       |
| Diabetic<br>Cardiomyopathy        | H9c2 cells                          | Not specified                   | Increased expression of pro-fibrotic and pro-apoptotic markers.                     | [8]       |



Subarachnoid Rat model Prevented decreases in Hemorrhage (i.c.v.) cerebral IL-1 $\beta$ , TNF- $\alpha$ , and IL-6.

# Experimental Protocols In Vitro Cell-Based Assay for H3K9 Acetylation

Objective: To determine the effect of **OSS\_128167** on histone H3 lysine 9 acetylation in a cellular context.

#### Methodology:

- Cell Culture: BxPC3 cells are cultured in appropriate media and seeded in six-well plates at a density of 4 x 10<sup>5</sup> cells per well.[3] The cells are allowed to adhere for 24 hours.
- Compound Treatment: Cells are treated with 100 μM OSS\_128167 or vehicle (DMSO) for various time points (e.g., 0, 2, 6, 18, 24 hours).[3][4]
- Protein Lysate Preparation: Following treatment, cells are washed with PBS and lysed using a suitable lysis buffer to extract total protein.
- Immunoblotting: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against acetylated H3K9 and total H3. After washing, the membrane is incubated with a corresponding secondary antibody.
- Detection: The protein bands are visualized using an appropriate detection system, and the levels of acetylated H3K9 are normalized to total H3.

## In Vivo Study in HBV Transgenic Mice

Objective: To evaluate the anti-viral efficacy of **OSS\_128167** in a mouse model of Hepatitis B Virus infection.

#### Methodology:



- Animal Model: Male HBV transgenic mice are used for the study.
- Compound Administration: OSS\_128167 is administered via intraperitoneal injection at a dose of 50 mg/kg every 4 days for a total of 12 days.[6]
- Sample Collection: At the end of the treatment period, liver tissue is collected from the mice.
- Analysis of Viral Markers: DNA and RNA are extracted from the liver tissue. The levels of HBV DNA and 3.5-kb RNA are quantified using quantitative PCR (qPCR) to assess the viral load.

# Signaling Pathways and Workflows Diagram 1: OSS\_128167 Mechanism of Action



Click to download full resolution via product page

Caption: Inhibition of SIRT6 by OSS\_128167 increases H3K9 acetylation.

# Diagram 2: Experimental Workflow for In Vitro H3K9 Acetylation Assay





Click to download full resolution via product page

Caption: Workflow for assessing H3K9 acetylation in BxPC3 cells.

## Diagram 3: OSS\_128167's Role in HBV Replication





Click to download full resolution via product page

Caption: **OSS\_128167** restricts HBV replication by inhibiting the SIRT6/PPARα axis.

## **Therapeutic Potential and Future Directions**

**OSS\_128167** has demonstrated potential therapeutic applications in several disease areas. Its ability to inhibit HBV replication suggests a role in treating chronic hepatitis B.[6][7] In oncology, it has shown anti-tumor effects in diffuse large B-cell lymphoma and has been found to sensitize multiple myeloma cells to chemotherapy.[2][6]

However, the pro-inflammatory and pro-apoptotic effects observed in the context of diabetic cardiomyopathy highlight the context-dependent nature of SIRT6 inhibition and the need for careful evaluation in different pathological conditions.[1][8]

Future research should focus on:

Optimizing the potency and selectivity of OSS\_128167 through medicinal chemistry efforts.



- Conducting further preclinical studies to evaluate its efficacy and safety in various disease models.
- Investigating the detailed molecular mechanisms underlying its diverse biological activities.
- Exploring potential combination therapies to enhance its therapeutic effects.

### Conclusion

**OSS\_128167** is a critical research tool for elucidating the complex biology of SIRT6. The data and protocols presented in this guide provide a solid foundation for researchers to explore its therapeutic potential further. While promising, the development of **OSS\_128167** into a clinical candidate will require extensive investigation to fully understand its pharmacological profile and to identify the patient populations most likely to benefit from SIRT6 inhibition.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. OSS-128167 Wikipedia [en.wikipedia.org]
- 2. ashpublications.org [ashpublications.org]
- 3. selleckchem.com [selleckchem.com]
- 4. OSS\_128167 | Sirtuin | HBV | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SIRT6 Inhibitor, OSS\_128167 Restricts Hepatitis B Virus Transcription and Replication Through Targeting Transcription Factor Peroxisome Proliferator-Activated Receptors α -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIRT6-specific inhibitor OSS-128167 exacerbates diabetic cardiomyopathy by aggravating inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]



To cite this document: BenchChem. [OSS\_128167: A Technical Guide to a Selective SIRT6 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608599#the-discovery-and-development-of-oss-128167]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com